2-methoxy-4,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-14-7-5-6-8-18(14)21-24-22-26(25-21)17(13-30-22)9-10-23-31(27,28)20-12-16(3)15(2)11-19(20)29-4/h5-8,11-13,23H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPPQSCZKJEGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=C(C(=C4)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-4,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex organic compound with potential biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a sulfonamide group and a thiazolo-triazole moiety, which are known to influence its biological properties. The molecular formula is , with a molecular weight of approximately 395.5 g/mol.
Biological Activity Overview
Research has shown that compounds with similar structures often exhibit significant biological activities, particularly in the fields of oncology and antimicrobial research. The following sections detail specific bioactivities associated with this compound.
Antiproliferative Activity
In vitro studies have demonstrated that related compounds exhibit potent antiproliferative effects against various cancer cell lines. For example, derivatives of triazole have shown IC50 values ranging from 0.21 to 6.0 nM against human cancer cell lines, indicating strong potential for further development as anticancer agents .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | 0.21 | HCT116 |
| Compound B | 0.4 | MDA-MB-231 |
| Compound C | 3.2 | HeLa |
Antimicrobial Activity
Compounds featuring the thiazole and triazole moieties have been reported to possess significant antimicrobial properties. For instance, certain benzothiazole derivatives have demonstrated good activity against Mycobacterium tuberculosis .
The mechanism of action for compounds similar to this compound often involves inhibition of tubulin polymerization and interaction with various cellular pathways that lead to apoptosis in cancer cells .
Molecular Docking Studies
Molecular docking studies suggest that the compound may interact with specific targets such as tyrosine kinases (e.g., CDK2), which play a crucial role in cell cycle regulation and proliferation .
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in animal models:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. The thiazolo-triazole moiety has been linked to the inhibition of specific cancer cell lines. For instance, derivatives of thiazoles have shown effectiveness against breast cancer by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .
Antimicrobial Properties
The sulfonamide functional group is well-known for its antimicrobial activity. Research has demonstrated that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. This compound's structure suggests potential efficacy against various pathogens, including resistant strains of bacteria .
Anti-inflammatory Effects
Compounds containing thiazole rings have been reported to exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This could provide therapeutic benefits in treating inflammatory diseases .
Pesticide Development
The compound's structural features make it a candidate for developing new pesticides. Thiazole derivatives have been explored for their ability to disrupt pest metabolic processes. The sulfonamide group enhances the compound's stability and efficacy in agricultural formulations .
Herbicidal Activity
Research into related compounds has shown potential herbicidal activity through the inhibition of specific enzymes involved in plant growth regulation. This suggests that 2-methoxy-4,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide could be developed as an effective herbicide .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison based on synthesis, spectral data, and substituent effects.
Key Differences :
- The target compound incorporates a thiazolo-triazole ring, whereas analogs in the cited study feature 1,2,4-triazole-3-thiones (e.g., compounds [7–9]). This difference in heterocyclic architecture may alter tautomerism and bioavailability.
Substituent Effects on Physicochemical Properties
Key Observations :
- Methoxy/methyl vs. Halogens : The target compound’s methoxy and methyl groups are electron-donating, which may increase sulfonamide acidity compared to halogenated analogs. This could enhance hydrogen-bonding capacity with biological targets.
- o-Tolyl vs. Fluorophenyl : The o-tolyl group’s methyl substituent may improve metabolic stability compared to fluorophenyl groups, which are prone to oxidative defluorination .
Tautomerism and Spectral Confirmation
Like analogs [7–9], the thiazolo-triazole core of the target compound may exhibit tautomerism. However, spectral data (IR, NMR) confirm that triazole-thiones in analogs predominantly exist in the thione form due to:
- Absence of νS-H (~2500–2600 cm⁻¹) in IR spectra.
- Presence of νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) bands . For the target compound, similar tautomeric stability is expected, with the thiazolo-triazole ring favoring a non-thiolic form.
Implications for Bioactivity
- Enhanced Solubility : The ethyl linker and methoxy group may improve aqueous solubility compared to halogenated analogs.
- Target Selectivity : The o-tolyl group could confer selectivity for hydrophobic binding pockets in enzymes (e.g., cyclooxygenase-2).
Q & A
Basic: What synthetic routes are available for synthesizing this compound, and how can researchers optimize yields?
Answer:
The compound can be synthesized via multi-step routes involving thiazolo-triazole core formation and sulfonamide coupling. A one-pot catalyst-free method (similar to ) is efficient for heterocyclic assembly, achieving ~70% yield by reacting hydrazine derivatives with thioamide precursors under reflux in ethanol. For the benzenesulfonamide moiety, coupling reactions using 4,5-dimethoxy-2-nitrobenzoyl chloride with amine intermediates (e.g., 2-(2-(o-tolyl)thiazolo-triazol-6-yl)ethylamine) in THF at 0–5°C are recommended . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine), and purification via silica gel chromatography.
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
Key techniques include:
- NMR Spectroscopy : Confirm regiochemistry of the thiazolo-triazole core (e.g., ¹H NMR peaks at δ 7.2–7.8 ppm for aromatic protons) and sulfonamide linkage (δ 3.1–3.3 ppm for ethyl group) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) and detect byproducts from incomplete coupling reactions .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 540.18) .
Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?
Answer:
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC ≤ 25 µg/mL suggests activity; compare with ’s findings on similar triazolo-thiazoles) .
- Enzyme Inhibition : Test against COX-2 or kinases via fluorescence-based assays (IC₅₀ values < 10 µM indicate therapeutic potential) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values under standardized conditions (e.g., MTT assay for cytotoxicity) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Analog Comparison : Cross-reference activity trends with substituent effects (e.g., o-tolyl vs. 4-chlorophenyl groups; shows fluorophenyl derivatives have higher potency) .
Advanced: What computational methods aid in predicting its mechanism of action?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or β-tubulin (key residues: Lys721 for EGFR; Asp226 for tubulin) .
- MD Simulations : GROMACS-based 100-ns simulations assess binding stability (RMSD < 2.0 Å indicates robust target engagement) .
Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
Answer:
- Electron-Withdrawing Groups : Substituents like -NO₂ or -CF₃ on the benzene ring improve kinase inhibition ( shows nitro groups enhance activity by 30%) .
- Heterocycle Modifications : Replacing thiazolo-triazole with imidazolo-triazole increases solubility but may reduce antimicrobial efficacy () .
Advanced: What strategies address solubility challenges in in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO/PBS (1:9 v/v) for stock solutions; avoid precipitation by maintaining <0.1% DMSO in final assays .
- Prodrug Design : Introduce phosphate esters at the methoxy group (hydrolyzed in vivo; ’s structural data supports this modification) .
Advanced: How can researchers design in vivo studies to evaluate pharmacokinetics?
Answer:
- Rodent Models : Administer 10 mg/kg IV to assess plasma half-life (HPLC monitoring; suggests hepatic clearance dominates) .
- Tissue Distribution : Radiolabel the compound with ¹⁴C and quantify accumulation in target organs via scintillation counting .
Advanced: What are the dominant degradation pathways under physiological conditions?
Answer:
- Hydrolytic Degradation : Sulfonamide bond cleavage occurs at pH < 3 (simulated gastric fluid; monitor via TLC) .
- Oxidative Metabolism : CYP3A4-mediated oxidation of the o-tolyl group generates quinone intermediates (LC-MS/MS identifies metabolites) .
Advanced: How can reaction conditions be optimized for scalability without compromising yield?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
